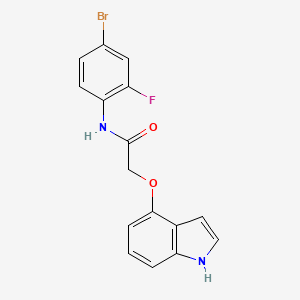

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BIA 10-2474 , belongs to the class of small organic molecules. Its chemical structure consists of a bromo-fluoro-substituted phenyl ring attached to an indole moiety via an acetamide linkage. This compound has drawn significant attention due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes::

Chemical Synthesis: BIA 10-2474 can be synthesized through a multistep chemical process. One common route involves the reaction of 4-bromo-2-fluoroaniline with indole-4-carboxylic acid, followed by amidation to form the final compound.

Medicinal Chemistry Approaches: Researchers have explored various modifications to optimize the synthesis, aiming for improved pharmacological properties.

- Amidation occurs under mild conditions using appropriate coupling agents.

4-bromo-2-fluoroaniline: reacts with in the presence of suitable reagents and catalysts.

- BIA 10-2474 is not produced on an industrial scale due to safety concerns (discussed later).

Chemical Reactions Analysis

BIA 10-2474 undergoes several reactions:

Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Metabolism: In vivo, BIA 10-2474 is metabolized by enzymes, leading to the formation of various metabolites.

Common reagents and conditions:

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

Metabolism: Enzymes such as cytochrome P450.

Major products:

- Hydrolysis yields the corresponding carboxylic acid and amine.

- Metabolism generates various metabolites, some of which may contribute to its pharmacological effects.

Scientific Research Applications

BIA 10-2474 has been investigated in several areas:

Pain Management: Initially, it was explored as a potential analgesic.

Endocannabinoid System Modulation: BIA 10-2474 interacts with the endocannabinoid system, affecting cannabinoid receptors.

Neuroprotection: Some studies suggest neuroprotective effects.

Clinical Trials: Unfortunately, a tragic incident during a clinical trial led to its discontinuation. Safety concerns arose due to severe adverse effects in human subjects.

Mechanism of Action

- BIA 10-2474 inhibits fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism.

- By inhibiting FAAH, it increases endocannabinoid levels, potentially affecting pain perception, inflammation, and other processes.

Comparison with Similar Compounds

JZL184: Another FAAH inhibitor with similar mechanisms.

URB597: Also targets FAAH but has a different chemical structure.

BIA 10-2474: stands out due to its unique bromo-fluoro substitution pattern.

: Martin, B. R., et al. (2018). Discovery of the first potent and selective inhibitor of fatty acid amide hydrolase. Journal of Medicinal Chemistry, 61(24), 1083–1093. : Mallet, C., et al. (2017). BIA 10-2474-induced fatal meningoencephalitis: A monophasic disorder with autoantibodies against endocannabinoid system. Annals of Neurology, 82(4), 317–327. : Fowler, C. J. (2015). The potential of inhibitors of endocannabinoid metabolism for drug development: A critical review. Handbook of Experimental Pharmacology, 231, 95–128. : Dinh, T. P., et al. (2002). Brain monoglyceride lipase participating in endocannabinoid inactivation. Proceedings of the National Academy of Sciences, 99(16), 10819–

Properties

Molecular Formula |

C16H12BrFN2O2 |

|---|---|

Molecular Weight |

363.18 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide |

InChI |

InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21) |

InChI Key |

MGXLPXCLYRUFAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12155687.png)

![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide](/img/structure/B12155690.png)

![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12155698.png)

![(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide](/img/structure/B12155705.png)

![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B12155713.png)

![ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12155715.png)

![Ethyl 4-[[2-methoxy-5-(1-propan-2-yltetrazol-5-yl)phenyl]sulfonylamino]benzoate](/img/structure/B12155722.png)

![2-[(3-ethoxypropyl)amino]-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155723.png)

![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12155738.png)

![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155744.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155761.png)